N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields such as bioinorganic chemistry and pharmacology .
Preparation Methods
The synthesis of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide in the presence of a suitable solvent like ethanol or methanol . The reaction is usually carried out under reflux conditions to ensure complete reaction and high yield. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance efficiency and yield.
Chemical Reactions Analysis
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to inhibition or activation of specific pathways . The nitro group and the Schiff base moiety play crucial roles in these interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific structure and functional groups. Similar compounds include:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another similar compound with different substituents, affecting its reactivity and applications.
These comparisons highlight the uniqueness of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide in terms of its specific functional groups and their impact on its chemical and biological behavior.
Properties
Molecular Formula |
C12H11N5O4 |
---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11N5O4/c1-7-4-10(15-14-7)12(19)16-13-6-8-5-9(17(20)21)2-3-11(8)18/h2-6,18H,1H3,(H,14,15)(H,16,19)/b13-6+ |
InChI Key |
XCFWCYUOXNWIGW-AWNIVKPZSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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